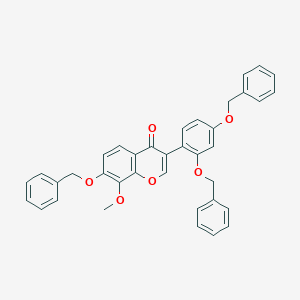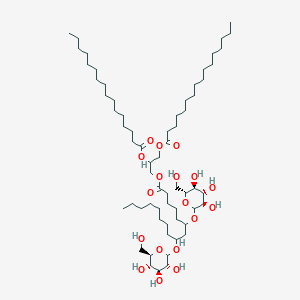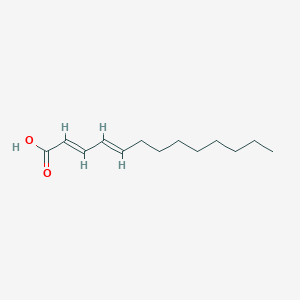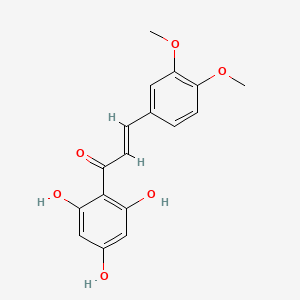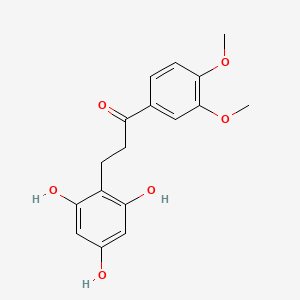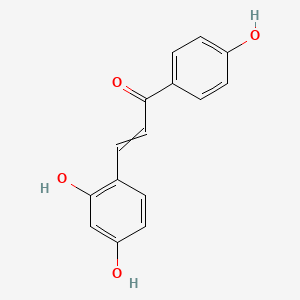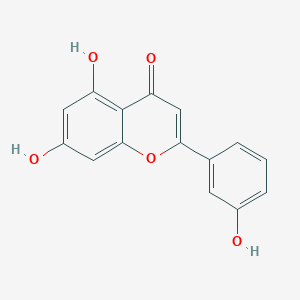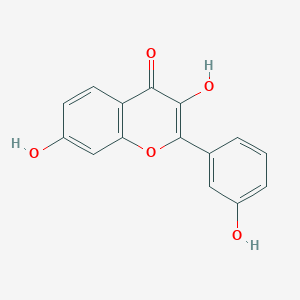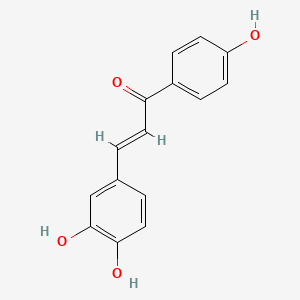![molecular formula C22H22O5 B600821 (Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one CAS No. 36159-03-2](/img/no-structure.png)
(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one, also known as TMB-8, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMB-8 is a potent inhibitor of intracellular calcium release, which makes it a valuable tool for investigating the role of calcium signaling in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Photochromism and Photomagnetism
- Research Focus : Investigation of biindenylidenedione compounds similar to (Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one.
- Key Findings : These compounds exhibit simultaneous photochromism and photomagnetism in the crystalline state, demonstrating potential applications in photonic and magnetic devices (Han et al., 2009).
Synthesis and Polymerization Applications
- Research Focus : Synthesis and properties of related biindenylidenedione derivatives.
- Key Findings : These compounds are used in the polymerization of materials like propylene, highlighting their significance in creating new polymeric materials with specific properties (Collins et al., 1992).
Molecular and Crystal Structure Analysis
- Research Focus : Examining the molecular and crystal structures of derivatives.
- Key Findings : Detailed analysis of these structures provides insights into their potential applications in material science and chemistry (Khelloul et al., 2016).
Organic Electronics and Solar Cells
- Research Focus : Utilization in organic electronics, particularly solar cells.
- Key Findings : Some derivatives demonstrate properties suitable for use in organic solar cells, suggesting potential in renewable energy technologies (Gupta et al., 2017).
Antimicrobial Activity
- Research Focus : Investigation of antimicrobial properties.
- Key Findings : Certain complexes derived from these compounds show antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (Sahraei et al., 2017).
Quantum Mechanical Investigations
- Research Focus : Theoretical and quantum mechanical studies.
- Key Findings : Quantum mechanical calculations provide deeper understanding of the properties and potential applications of these compounds (Sigalov et al., 2015).
Eigenschaften
CAS-Nummer |
36159-03-2 |
|---|---|
Produktname |
(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one |
Molekularformel |
C22H22O5 |
Molekulargewicht |
366.41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



